(5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione
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Overview
Description
(5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione is a complex organic compound characterized by its unique structure and potential applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common method includes the condensation of 2-methylphenyl isocyanate with an appropriate amine, followed by cyclization and subsequent functionalization to introduce the octadecylamino group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to achieve efficient production.
Chemical Reactions Analysis
Types of Reactions
(5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are possible, where the octadecylamino group can be replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound may be studied for its potential interactions with biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a candidate for drug development and biochemical studies.
Medicine
In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of interest in pharmaceutical research.
Industry
In industrial applications, this compound can be used as an additive in materials to enhance properties such as durability, flexibility, and resistance to environmental factors. It may also find use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of (5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(5,5,5-trichloropentyl)-1H-1,2,4-triazole compound with dichloromanganese dihydrate
- Various substituted diazinane derivatives
Uniqueness
(5Z)-1-(2-methylphenyl)-5-[(octadecylamino)methylidene]-1,3-diazinane-2,4,6-trione stands out due to its unique combination of functional groups and structural features This uniqueness imparts specific chemical and physical properties that differentiate it from other similar compounds
Properties
Molecular Formula |
C30H47N3O3 |
---|---|
Molecular Weight |
497.7 g/mol |
IUPAC Name |
6-hydroxy-1-(2-methylphenyl)-5-(octadecyliminomethyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C30H47N3O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-23-31-24-26-28(34)32-30(36)33(29(26)35)27-22-19-18-21-25(27)2/h18-19,21-22,24,35H,3-17,20,23H2,1-2H3,(H,32,34,36) |
InChI Key |
PIRJRQSFLOOVDY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=C(N(C(=O)NC1=O)C2=CC=CC=C2C)O |
Origin of Product |
United States |
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